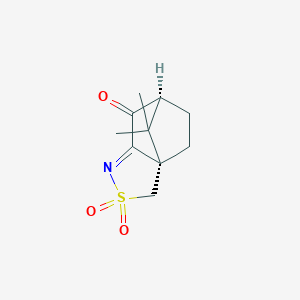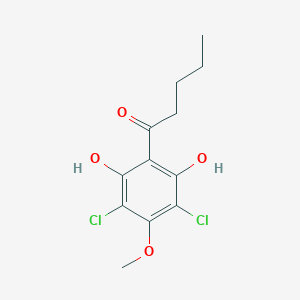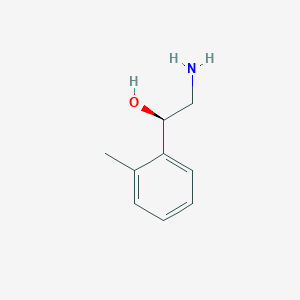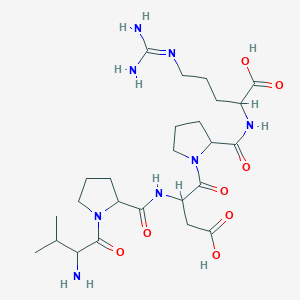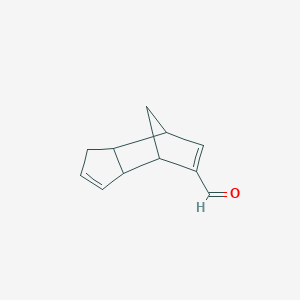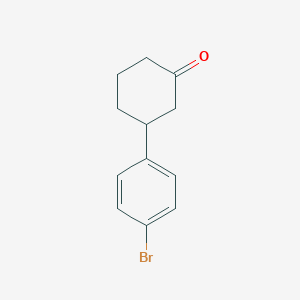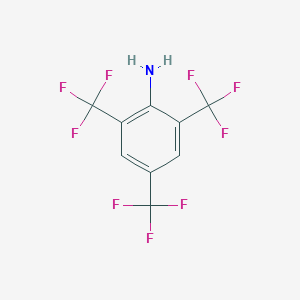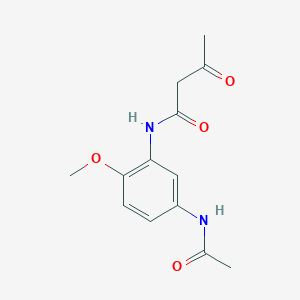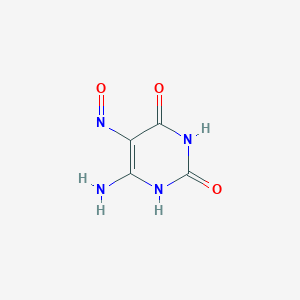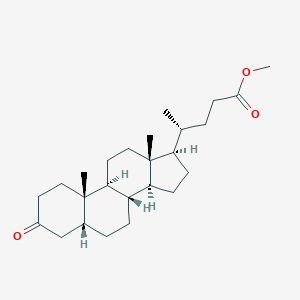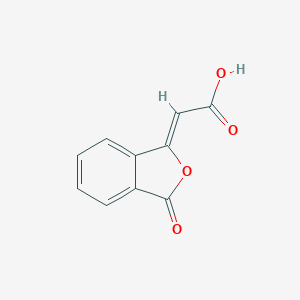
2-环丙基喹啉-4-羧酸
描述
Synthesis Analysis
The synthesis of quinoline derivatives often involves cycloaddition reactions, cyclocondensation, and modifications of existing quinoline structures. For instance, a study described the synthesis of novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives using a synergistic combination of [2+2+2]- and [4+2]-cycloaddition reactions, showcasing an efficient route to generate these compounds (Kotha & Banerjee, 2007). Similarly, cyclopropanation processes have been applied to synthesize doubly constrained ACC derivatives, indicating versatile methods for introducing cyclopropyl groups into quinoline structures (Szakonyi et al., 2002).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including cyclopropyl modifications, has been characterized using various spectroscopic techniques. For instance, a series of hydroquinolines derivatives underwent characterizations through spectroscopic methods, revealing insights into their molecular configurations and interactions (Filali Baba et al., 2019). Such studies are crucial for understanding the electronic and spatial configurations of these molecules, which directly influence their chemical reactivity and potential biological activity.
Chemical Reactions and Properties
Quinoline derivatives participate in various chemical reactions, including cyclocondensation and alkylation, to generate structurally diverse molecules. The chemical properties of these compounds are significantly influenced by their quinoline core and the nature of substituents, such as the cyclopropyl group, which can affect their reactivity and interaction with biological targets. For example, the preparation of 1-cyclopropyl-6,7-difluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-ethyl carboxylate involved multiple steps, including acyl-chlorination and cyclopropylamine replacement, highlighting the chemical versatility of quinoline derivatives (Liu Zhe, 2001).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting points, and crystal structures, are essential for their formulation and application. Studies on the melting and dissociation properties of related compounds provide insights into their behavior under different conditions, which is critical for their practical use in medicinal chemistry (Yin Qiuxiang, 2002).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with metal ions or biological macromolecules, determine the potential applications of quinoline derivatives. For instance, selective metal cation activation of DNA alkylating agents shows how structural modifications can influence the reactivity and specificity of these compounds (Boger & Boyce, 2000).
科学研究应用
-
- Quinoline, which includes 2-Cyclopropylquinoline-4-carboxylic acid, is a core template in drug design due to its broad spectrum of bioactivity .
- The recent advances in chemistry, medicinal potential, and pharmacological applications of quinoline motifs aim to unveil their substantial efficacies for future drug development .
- Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
- The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .
-
- 4-carboxyl-quinoline linked covalent organic frameworks are constructed via Doebner reaction for nanofiltration .
- The specific methods of application or experimental procedures, including any relevant technical details or parameters, were not provided in the search results .
- The outcomes of this application were not detailed in the search results .
安全和危害
The safety data sheet for 2-Cyclopropylquinoline-4-carboxylic acid indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
属性
IUPAC Name |
2-cyclopropylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-13(16)10-7-12(8-5-6-8)14-11-4-2-1-3-9(10)11/h1-4,7-8H,5-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOFXKNWXLKLSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80298387 | |
| Record name | 2-cyclopropylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80298387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropylquinoline-4-carboxylic acid | |
CAS RN |
119778-64-2 | |
| Record name | 2-cyclopropylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80298387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-cyclopropylquinoline-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



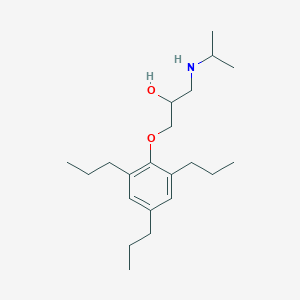
![[2,3'-Bipyridin]-6'(1'H)-one](/img/structure/B44829.png)
